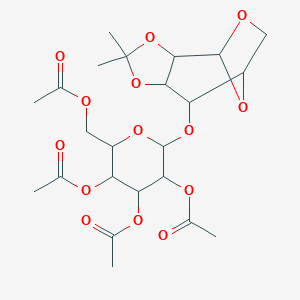

4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)

Descripción general

Descripción

2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[62102,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:

Formation of the Tetrahydropyran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Acetyloxy Groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Tricyclic Ether Moiety: This step may involve the use of a tricyclic ether precursor and a coupling reaction, such as a Williamson ether synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or ether groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Hydrolysis: Alcohols.

Oxidation: Carboxylic acids, ketones.

Substitution: Various substituted derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research

The compound has shown significant promise in biochemical studies, particularly as a glycosylation reagent. Its ability to modify proteins through glycosylation can enhance the stability and functionality of therapeutic proteins.

- Glycosylation Studies : Research indicates that derivatives of this compound can be used to study the effects of glycosylation on protein folding and stability. For instance, it has been utilized to synthesize glycoproteins that exhibit enhanced resistance to proteolysis .

Pharmacological Applications

The pharmacological potential of 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) lies in its ability to inhibit specific lectins, which are proteins that bind carbohydrates and play crucial roles in cell signaling and immune responses.

- Lectin Inhibition : Studies have demonstrated that certain derivatives exhibit strong inhibitory activity against lectins such as Phaseolus vulgaris hemagglutinin. This property can be exploited in developing therapeutic agents aimed at modulating immune responses .

Material Science

In material science, the compound's unique structural features make it a candidate for developing biocompatible materials.

- Biomaterials Development : Its derivatives can be incorporated into hydrogels or other polymeric systems for drug delivery applications. The controlled release properties of these materials are beneficial for sustained therapeutic effects .

Proteomics

The compound is also relevant in proteomics research as a tool for studying protein-carbohydrate interactions.

- Proteomic Techniques : It can be employed in affinity chromatography techniques to isolate glycoproteins or study their interactions with other biomolecules .

Case Study 1: Glycoprotein Synthesis

A recent study explored the synthesis of glycoproteins using this compound as a glycosyl donor. The resulting glycoproteins exhibited enhanced biological activity compared to their non-glycosylated counterparts, highlighting the importance of glycosylation in protein function.

Case Study 2: Lectin Inhibition

Research conducted on the inhibitory effects of the compound against various lectins demonstrated its potential as a therapeutic agent in treating diseases where lectin activity is implicated, such as certain cancers and autoimmune disorders.

Mecanismo De Acción

The mechanism of action of 2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl Acetoacetate: A simpler ester with similar reactivity in terms of hydrolysis and substitution reactions.

Methyl 4-((7-(Acetyloxy)-2-Methyl-4-Oxo-4H-Chromen-3-Yl)Oxy)Benzoate:

Uniqueness

2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[621

Actividad Biológica

The compound 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) is a complex carbohydrate that has garnered interest for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its applications in biomedicine and glycoscience.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from basic sugar units. The key steps include:

- Formation of Glycosidic Bonds : The compound is synthesized through glycosylation reactions where the anomeric carbon of one sugar reacts with hydroxyl groups of another.

- Acetylation : The presence of multiple acetyl groups (tetra-O-acetyl) enhances solubility and stability, which is crucial for biological assays.

- Isopropylidene Protection : The isopropylidene group provides steric hindrance that can influence the reactivity and stability of the molecule.

Structural Formula

The molecular formula for this compound is with a molecular weight of approximately 694.65 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of galactosides, including the target compound, exhibit significant antimicrobial activity. For instance:

- Inhibition of Hemagglutination : Studies have shown that the compound can inhibit hemagglutination caused by various lectins, such as Phaseolus vulgaris hemagglutinin. This suggests potential applications in preventing viral infections by blocking viral entry into host cells .

Immunomodulatory Effects

The structural components of the compound may also confer immunomodulatory properties. Compounds similar to 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) have been shown to enhance immune responses in vitro and in vivo:

- Stimulation of Immune Cells : Certain polysaccharides derived from similar structures have been reported to stimulate macrophage activity and enhance cytokine production .

Case Studies

-

Study on Antiviral Activity :

- A study demonstrated that related compounds inhibited the replication of influenza virus in cell cultures by blocking viral attachment to host cells.

- The effectiveness was measured using plaque assays and cytotoxicity tests.

- Research on Anti-inflammatory Effects :

Summary of Biological Activities

Propiedades

IUPAC Name |

[3,4,5-triacetyloxy-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl)oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBVUORQLNNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277321 | |

| Record name | 2-[(acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-69-0 | |

| Record name | NSC1663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.